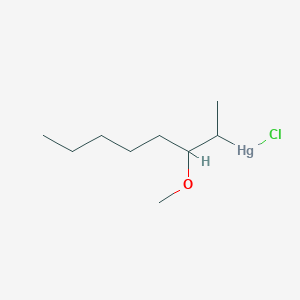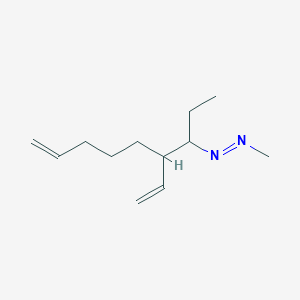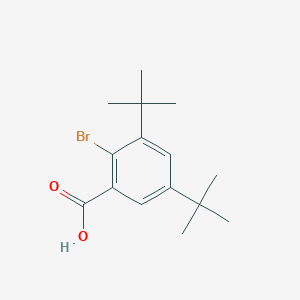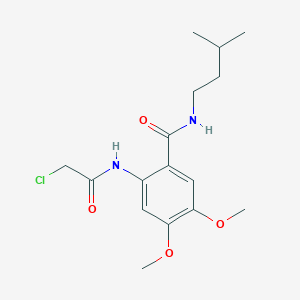
2-(2-Chloroacetamido)-4,5-dimethoxy-N-(3-methylbutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroacetamido)-4,5-dimethoxy-N-(3-methylbutyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chloroacetamido group, dimethoxy groups, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroacetamido)-4,5-dimethoxy-N-(3-methylbutyl)benzamide typically involves multiple steps. One common method starts with the preparation of 4,5-dimethoxybenzoyl chloride, which is then reacted with 3-methylbutylamine to form the corresponding amide. The chloroacetamido group is introduced through a subsequent reaction with chloroacetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroacetamido)-4,5-dimethoxy-N-(3-methylbutyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield the corresponding azide derivative, while hydrolysis can produce 4,5-dimethoxybenzoic acid and 3-methylbutylamine .
Scientific Research Applications
2-(2-Chloroacetamido)-4,5-dimethoxy-N-(3-methylbutyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chloroacetamido)-4,5-dimethoxy-N-(3-methylbutyl)benzamide involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can disrupt essential biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroacetamido)benzoic acid: Shares the chloroacetamido group but lacks the dimethoxy and N-(3-methylbutyl) groups.
4,5-Dimethoxy-N-(3-methylbutyl)benzamide: Lacks the chloroacetamido group but shares the dimethoxy and N-(3-methylbutyl) groups.
Uniqueness
2-(2-Chloroacetamido)-4,5-dimethoxy-N-(3-methylbutyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the chloroacetamido and dimethoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .
Properties
CAS No. |
62881-66-7 |
|---|---|
Molecular Formula |
C16H23ClN2O4 |
Molecular Weight |
342.82 g/mol |
IUPAC Name |
2-[(2-chloroacetyl)amino]-4,5-dimethoxy-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C16H23ClN2O4/c1-10(2)5-6-18-16(21)11-7-13(22-3)14(23-4)8-12(11)19-15(20)9-17/h7-8,10H,5-6,9H2,1-4H3,(H,18,21)(H,19,20) |
InChI Key |
GQCPVKLZVFFMKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC(=C(C=C1NC(=O)CCl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


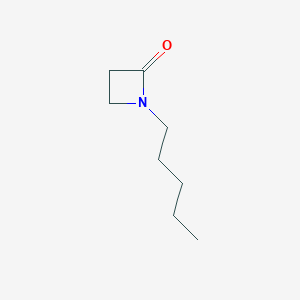
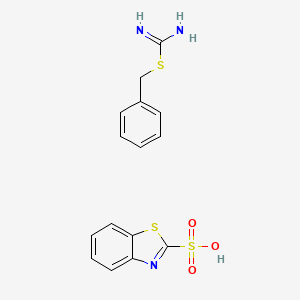
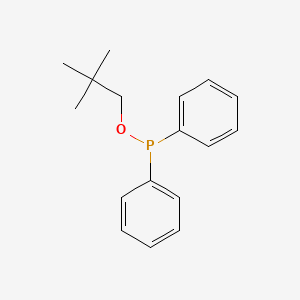
![N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide](/img/structure/B14514905.png)
-](/img/structure/B14514910.png)
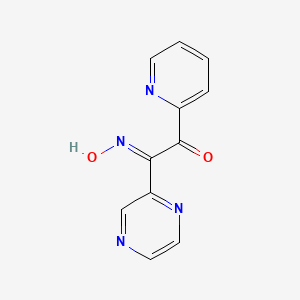
![3-[3-([1,1'-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14514914.png)

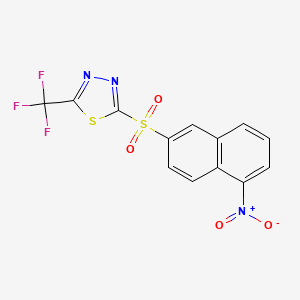
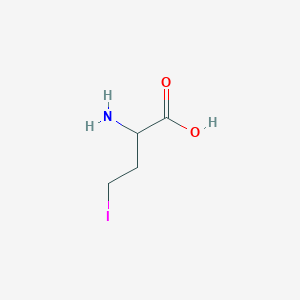
![2-[(Methanesulfinyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B14514935.png)
